molecular formula C10H10N2O3 B13211191 2-(Azetidin-1-yl)-5-nitrobenzaldehyde

2-(Azetidin-1-yl)-5-nitrobenzaldehyde

Cat. No.: B13211191
M. Wt: 206.20 g/mol
InChI Key: NOOHYVBDBMMBPM-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-5-nitrobenzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with an azetidine ring and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-5-nitrobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the benzaldehyde moiety. One common method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cycloaddition reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and catalytic amounts of molecular iodine has been reported to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the azetidine ring and the nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(azetidin-1-yl)-5-nitrobenzaldehyde

InChI

InChI=1S/C10H10N2O3/c13-7-8-6-9(12(14)15)2-3-10(8)11-4-1-5-11/h2-3,6-7H,1,4-5H2

InChI Key

NOOHYVBDBMMBPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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